N-(3,4-dichlorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to the class of triazolyl-sulfanyl-acetamides, characterized by a 1,2,4-triazole core substituted with methyl and pyridin-3-yl groups at the 4- and 5-positions, respectively. The sulfanyl bridge connects the triazole to an acetamide moiety, which is further substituted with a 3,4-dichlorophenyl group. Its molecular formula is C₁₆H₁₂Cl₂N₅OS₂, with a calculated molecular weight of 415.33 g/mol (derived from structural analysis).
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5OS/c1-23-15(10-3-2-6-19-8-10)21-22-16(23)25-9-14(24)20-11-4-5-12(17)13(18)7-11/h2-8H,9H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVSJYTZJKZOAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,4-dichloroaniline with 2-bromoacetyl bromide to form an intermediate, which is then reacted with 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research has shown that compounds containing triazole and pyridine rings exhibit significant anticancer properties. The mechanism of action often involves:
- Inhibition of DNA Topoisomerases: This action disrupts DNA replication and transcription, leading to cancer cell death.
- Induction of Apoptosis: The compound triggers programmed cell death pathways in cancer cells.
A study highlighted that derivatives similar to N-(3,4-dichlorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide demonstrated enhanced cytotoxicity against various cancer cell lines due to their ability to interfere with critical cellular processes .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. The presence of the triazole ring contributes to its efficacy against bacterial and fungal strains. The proposed mechanisms include:
- Disruption of Membrane Integrity: This leads to cell lysis in microbial pathogens.
A case study indicated that the compound exhibited potent activity against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent .
Potential Use in Agriculture
Given its biological activity, there is interest in exploring this compound as a potential agricultural fungicide or bactericide. Its ability to inhibit specific enzymes involved in pathogen growth could provide an effective means of protecting crops from disease.
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of DNA topoisomerases; Induction of apoptosis | |
| Antimicrobial | Disruption of membrane integrity | |
| Agricultural Use | Potential fungicide/bactericide |
Case Study 1: Anticancer Efficacy
In a comprehensive study on triazole derivatives, researchers found that this compound significantly inhibited the proliferation of various cancer cell lines. The study utilized both in vitro and in vivo models to assess the compound's effectiveness and safety profile.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against several bacterial strains including MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, suggesting its potential as a therapeutic agent in treating resistant infections.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and pyridine groups can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The pharmacological and physicochemical properties of triazolyl-sulfanyl-acetamides are highly dependent on substituents at the triazole and acetamide positions. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Pharmacological and Physicochemical Insights
Substituent Position on Pyridine: The target compound’s pyridin-3-yl group (vs. pyridin-2-yl or pyridin-4-yl in analogs) may alter binding orientation in biological targets due to differences in nitrogen atom positioning. For example, VUAA-1 and OLC-12, with pyridin-3-yl and pyridin-4-yl groups, respectively, show distinct EC₅₀ values as Orco agonists . Dichlorophenyl vs.
Triazole Substitution Patterns: 4-Methyl vs. 4-Ethyl: Ethyl groups in VUAA-1 and OLC-12 improve agonist activity, suggesting that bulkier substituents may enhance receptor interactions. The target’s methyl group may reduce steric hindrance, favoring different target binding . Amino vs. Methyl/Aryl: The amino-substituted analog in could exhibit improved solubility due to hydrogen-bonding capacity, whereas the target’s methyl group may prioritize metabolic stability .
Biological Activity Trends: Anti-exudative acetamides (e.g., ) with furan-2-yl or thiophene substituents demonstrate 70–83% inhibition at 10 mg/kg, comparable to diclofenac sodium.
Drug-Likeness and ADME Parameters
- Molecular Weight : The target compound (415.33 g/mol) exceeds Lipinski’s rule of five threshold (≤500 g/mol), similar to analogs like ’s compound (452.94 g/mol). This may limit oral bioavailability but could be suitable for injectable formulations .
- Purity and Stability : While reports 95% purity for a pyrazine-substituted analog, the target compound’s stability under physiological conditions remains unstudied .
Biological Activity
N-(3,4-dichlorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity based on current research findings, case studies, and relevant data.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C16H12Cl2N4OS
- Molecular Weight: 379.3 g/mol
- IUPAC Name: this compound
- Canonical SMILES: CN1C(=NN=C1SCC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=N3
Biological Activity
The biological activity of this compound is primarily linked to its triazole moiety, which has been associated with various pharmacological properties:
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance:
- A study highlighted the effectiveness of triazole derivatives against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL for certain derivatives .
Anticancer Potential
Triazole derivatives have shown promise in anticancer applications. In a screening study involving multicellular spheroids, several triazole-based compounds demonstrated cytotoxic effects against various cancer cell lines. The compound was noted for its ability to induce apoptosis in targeted cells .
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications on the triazole ring and the phenyl substituents significantly influence its biological activity. Substituents that enhance electron density on the aromatic rings tend to increase antimicrobial potency .
Case Studies
-
Antimicrobial Efficacy Against MRSA:
A specific study evaluated the antimicrobial efficacy of various triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited potent activity with an MIC lower than that of standard antibiotics like vancomycin . -
Anticancer Screening:
In a comprehensive screening of a drug library targeting cancer cells, this compound was identified as having significant anticancer properties, with further investigations revealing mechanisms involving cell cycle arrest and apoptosis induction .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
